molecular formula C16H24O3 B15092595 2-(Hydroxymethyl)-4-octylbenzoic acid

2-(Hydroxymethyl)-4-octylbenzoic acid

Katalognummer: B15092595
Molekulargewicht: 264.36 g/mol
InChI-Schlüssel: DLYRJBTYHGXRQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Hydroxymethyl)-4-octylbenzoic acid is an organic compound with a benzoic acid core substituted with a hydroxymethyl group at the second position and an octyl chain at the fourth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)-4-octylbenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-octylbenzoic acid.

    Hydroxymethylation: The hydroxymethyl group is introduced at the second position of the benzoic acid ring through a hydroxymethylation reaction. This can be achieved using formaldehyde and a suitable catalyst under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydroxymethylation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Hydroxymethyl)-4-octylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The benzoic acid core can be reduced to form corresponding alcohols or alkanes.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions under suitable conditions.

Major Products:

    Oxidation: Formation of 2-carboxy-4-octylbenzoic acid.

    Reduction: Formation of 2-(hydroxymethyl)-4-octylbenzyl alcohol.

    Substitution: Formation of substituted benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Hydroxymethyl)-4-octylbenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(Hydroxymethyl)-4-octylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The octyl chain may enhance the compound’s hydrophobic interactions, affecting its solubility and distribution in biological systems.

Vergleich Mit ähnlichen Verbindungen

    4-Octylbenzoic acid: Lacks the hydroxymethyl group, resulting in different chemical properties and reactivity.

    2-(Hydroxymethyl)benzoic acid: Lacks the octyl chain, affecting its hydrophobic interactions and applications.

Uniqueness: 2-(Hydroxymethyl)-4-octylbenzoic acid is unique due to the presence of both the hydroxymethyl group and the octyl chain, which confer distinct chemical and physical properties. This combination allows for versatile applications and interactions in various scientific and industrial contexts.

Eigenschaften

Molekularformel

C16H24O3

Molekulargewicht

264.36 g/mol

IUPAC-Name

2-(hydroxymethyl)-4-octylbenzoic acid

InChI

InChI=1S/C16H24O3/c1-2-3-4-5-6-7-8-13-9-10-15(16(18)19)14(11-13)12-17/h9-11,17H,2-8,12H2,1H3,(H,18,19)

InChI-Schlüssel

DLYRJBTYHGXRQX-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC1=CC(=C(C=C1)C(=O)O)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.